molecular formula C26H23BrN2O4 B10937262 methyl 3-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10937262
M. Wt: 507.4 g/mol
InChI Key: CTTKVWBNSKRSPZ-UHFFFAOYSA-N
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Description

Methyl 3-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with bromine and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by bromination and methoxylation steps. The final esterification step involves the reaction of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine substituent, potentially converting it to a hydrogen atom.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-brominated derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the bromine and methoxy groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate is unique due to the presence of the pyrazole ring and the specific substitution pattern. This structural complexity provides it with distinct chemical and biological properties compared to simpler analogs.

Properties

Molecular Formula

C26H23BrN2O4

Molecular Weight

507.4 g/mol

IUPAC Name

methyl 3-[[4-bromo-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C26H23BrN2O4/c1-31-21-11-7-18(8-12-21)24-23(27)25(19-9-13-22(32-2)14-10-19)29(28-24)16-17-5-4-6-20(15-17)26(30)33-3/h4-15H,16H2,1-3H3

InChI Key

CTTKVWBNSKRSPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(=O)OC)C4=CC=C(C=C4)OC)Br

Origin of Product

United States

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